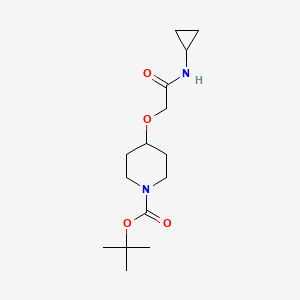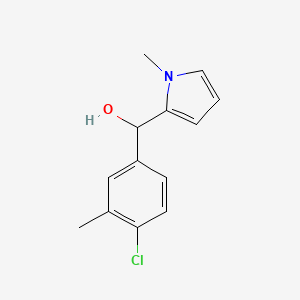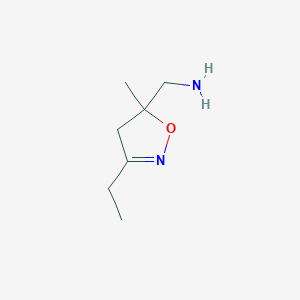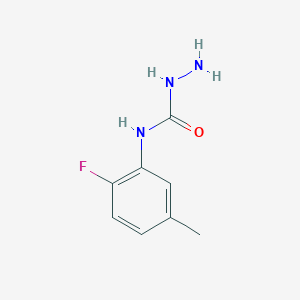
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide: is an organic compound with the molecular formula C8H10FN3O It is a derivative of hydrazinecarboxamide, where the hydrazine moiety is substituted with a 2-fluoro-5-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazinecarboxamide moiety.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated hydrazine derivatives on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or enhanced performance.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparación Con Compuestos Similares
N-(2-Fluoro-5-methylphenyl)hydrazine: A closely related compound with similar chemical properties but lacking the carboxamide group.
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxylate: Another related compound where the carboxamide group is replaced with a carboxylate group.
Uniqueness: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is unique due to the presence of both the fluorine atom and the hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and bioavailability, while the hydrazinecarboxamide group provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
918824-71-2 |
|---|---|
Fórmula molecular |
C8H10FN3O |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
1-amino-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C8H10FN3O/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
Clave InChI |
OTFDVHNGSFLRGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



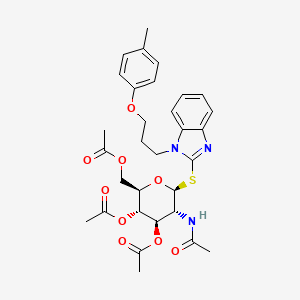
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
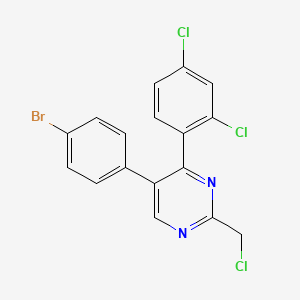
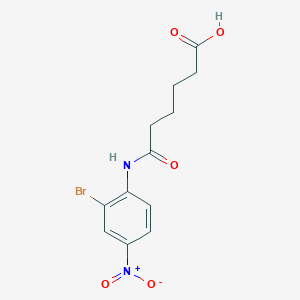
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
